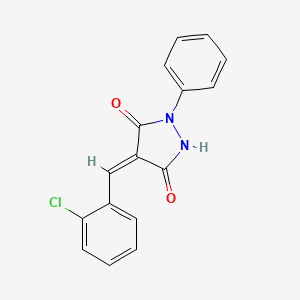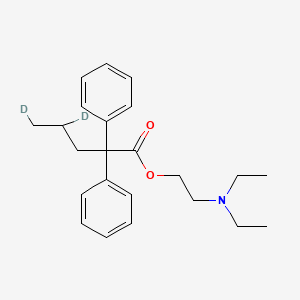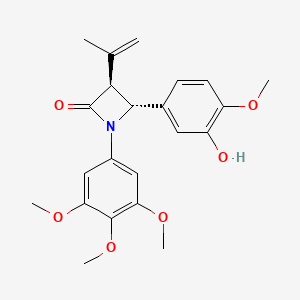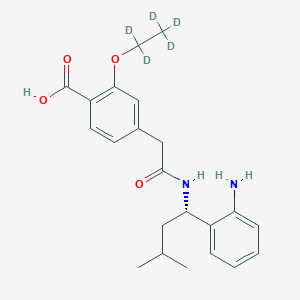
Repaglinide M1-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Repaglinide M1-D5 is a deuterium-labeled derivative of Repaglinide M1. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles. Repaglinide itself is an antidiabetic drug belonging to the meglitinide class, which is used to manage blood sugar levels in patients with type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide M1-D5 involves the incorporation of deuterium into the molecular structure of Repaglinide M1. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Repaglinide M1-D5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Repaglinide M1-D5 has several scientific research applications:
Pharmacokinetic Studies: Deuterium labeling allows for the precise tracking of the compound’s metabolic pathways and pharmacokinetics.
Drug Development: It is used as a tracer in drug development to study the absorption, distribution, metabolism, and excretion of Repaglinide.
Biological Research: The compound is utilized in biological studies to understand its effects on cellular processes and insulin secretion.
Medical Research: this compound is investigated for its potential therapeutic applications in managing diabetes and related metabolic disorders
Wirkmechanismus
Repaglinide M1-D5 exerts its effects by promoting insulin release from the β-islet cells of the pancreas. It binds to ATP-sensitive potassium channels on the pancreatic β-cells, causing their closure. This leads to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion. This mechanism helps in lowering blood glucose levels, particularly after meals .
Vergleich Mit ähnlichen Verbindungen
Nateglinide: Another meglitinide class drug used for managing type 2 diabetes.
Tolbutamide: A sulfonylurea class drug that also stimulates insulin release.
Comparison:
Mechanism of Action: While both Repaglinide and Nateglinide stimulate insulin release, Repaglinide has a higher affinity for the ATP-sensitive potassium channels, resulting in a more potent insulinotropic effect
Pharmacokinetics: Repaglinide has a shorter half-life compared to Nateglinide, leading to a rapid onset and shorter duration of action
Metabolic Stability: The deuterium labeling in Repaglinide M1-D5 enhances its metabolic stability, reducing the rate of degradation and potentially improving its pharmacokinetic profile
This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2 |
InChI-Schlüssel |
OSCVKZCOJUTUFD-RWSOIAPGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



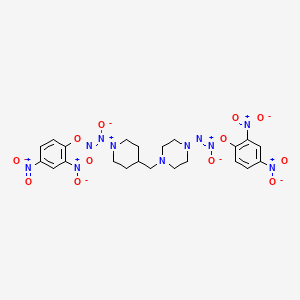
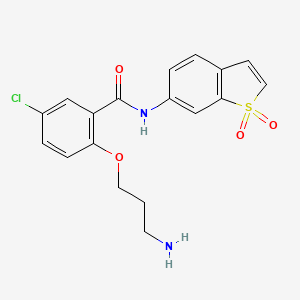
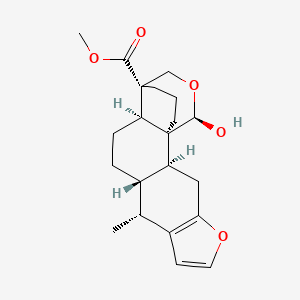
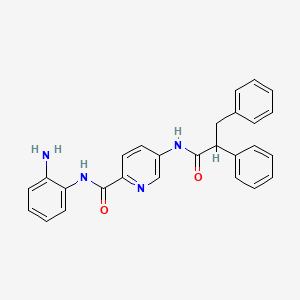
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
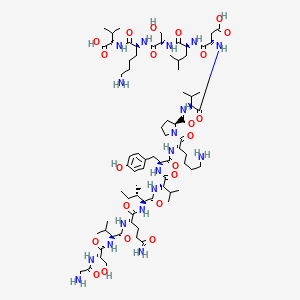
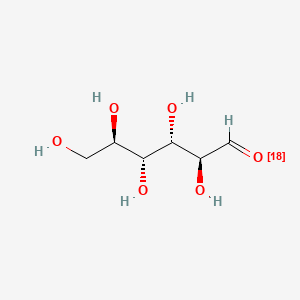
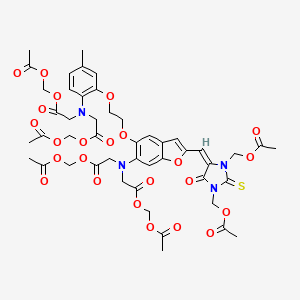
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
